VBIT-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

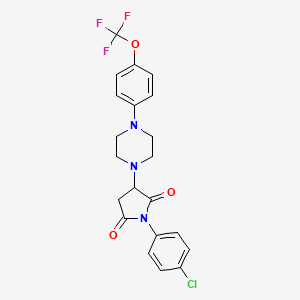

VBIT-3 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-chlorophenyl group and a 4-(trifluoromethoxy)phenyl piperazine moiety, making it a subject of study for its chemical reactivity and biological activity.

Vorbereitungsmethoden

The synthesis of VBIT-3 typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions . The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 4-chlorophenyl and 4-(trifluoromethoxy)phenyl piperazine groups under controlled conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity.

Analyse Chemischer Reaktionen

VBIT-3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethoxyphenyl sites.

Cyclization: Cyclization reactions can be employed to form ring structures, enhancing the compound’s stability and reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

VBIT-3 has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of advanced materials

Wirkmechanismus

The mechanism of action of VBIT-3 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which VBIT-3 inhibits VDAC oligomerization, and how does this relate to its role in apoptosis regulation?

this compound binds to voltage-dependent anion channels (VDACs) with a dissociation constant (Kd) of 31.3 μM, preventing oligomerization—a critical step in mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis . Methodologically, researchers can validate this mechanism using techniques like fluorescence resonance energy transfer (FRET) to monitor VDAC oligomerization in live cells or mitochondrial isolation assays coupled with crosslinking agents (e.g., glutaraldehyde) to detect oligomer suppression .

Q. What are the key experimental considerations when preparing this compound for in vitro studies, particularly regarding solubility and stability?

this compound is DMSO-soluble, and stock solutions should be prepared at ≤10 mM to avoid precipitation. Stability tests (e.g., HPLC or mass spectrometry) are recommended post-reconstitution to ensure compound integrity. For cell-based assays, maintain final DMSO concentrations ≤0.1% to minimize solvent toxicity. Storage at -20°C in airtight, light-protected vials is critical to prevent degradation .

Q. How can researchers design dose-response experiments to determine this compound’s efficacy in apoptosis inhibition?

Use a logarithmic dilution series (e.g., 1–100 μM) to capture the full dynamic range. Pair with apoptotic inducers (e.g., staurosporine) and measure outcomes via caspase-3/7 activity assays or Annexin V/PI staining. Include negative controls (vehicle-only) and positive controls (e.g., pan-caspase inhibitors). Data should be normalized to cell viability (MTT/XTT assays) to distinguish apoptosis-specific effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuroprotective effects in different neurodegenerative models be resolved?

Contradictions may arise from model-specific variables (e.g., primary neurons vs. immortalized cell lines) or differences in MOMP thresholds. Address this by:

- Standardizing mitochondrial health metrics (e.g., JC-1 staining for membrane potential).

- Conducting cross-model comparisons using identical treatment protocols.

- Performing meta-analyses of published datasets to identify confounding factors (e.g., oxidative stress levels) .

Q. What methodologies are optimal for investigating this compound’s synergistic interactions with other apoptosis modulators (e.g., Bcl-2 inhibitors)?

Employ combinatorial dose-matrix assays to quantify synergy (e.g., Chou-Talalay method). Use isobolograms or SynergyFinder software for analysis. Validate findings with genetic knockdowns (e.g., siRNA targeting Bcl-2) to confirm mechanistic interplay. Include single-agent controls and monitor off-target effects via transcriptomic profiling (RNA-seq) .

Q. How should researchers adapt this compound protocols for in vivo studies in cardiovascular disease models, considering pharmacokinetic challenges?

- Optimize delivery routes: Intraperitoneal injection may improve bioavailability compared to oral administration.

- Monitor plasma half-life using LC-MS/MS and adjust dosing intervals accordingly.

- Assess tissue-specific VDAC oligomerization via immunohistochemistry or mitochondrial proteomics in target organs (e.g., heart tissue) .

Q. What statistical approaches are recommended for analyzing time-lapse data in this compound-treated apoptosis assays?

Use longitudinal mixed-effects models to account for intra-experiment variability. For time-to-event data (e.g., caspase activation), Kaplan-Meier survival analysis with log-rank tests is appropriate. Pair with bootstrapping to estimate confidence intervals in small-sample studies .

Q. Methodological Guidance

Q. How can the PICOT framework be applied to structure a clinical-translational study on this compound?

- Population : Patients with chemotherapy-induced cardiotoxicity.

- Intervention : this compound adjunct therapy.

- Comparison : Standard cardioprotective agents (e.g., dexrazoxane).

- Outcome : Reduction in troponin-I levels (biomarker for myocardial injury).

- Time : 6-month follow-up. This framework ensures alignment with clinical relevance and ethical oversight .

Q. What strategies mitigate bias when interpreting this compound’s effects in heterogeneous cell populations?

- Single-cell RNA sequencing (scRNA-seq) to resolve cell-type-specific responses.

- Stratified randomization in animal studies by age/sex.

- Blinded scoring of histological outcomes .

Q. Data Presentation and Reproducibility

Q. How should this compound experimental data be documented to enhance reproducibility?

Follow the Beilstein Journal’s guidelines:

- Report detailed synthesis/storage conditions (e.g., lot numbers, DMSO batch).

- Include raw data (e.g., flow cytometry FCS files) in supplementary materials.

- Use standardized diagrams for mitochondrial assays (e.g., MitoTracker protocols) .

Eigenschaften

Molekularformel |

C21H19ClF3N3O3 |

|---|---|

Molekulargewicht |

453.85 |

IUPAC-Name |

1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C21H19ClF3N3O3/c22-14-1-3-16(4-2-14)28-19(29)13-18(20(28)30)27-11-9-26(10-12-27)15-5-7-17(8-6-15)31-21(23,24)25/h1-8,18H,9-13H2 |

InChI-Schlüssel |

RSUJVXBELMZOKK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

VBIT-3; VBIT3; VBIT 3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.